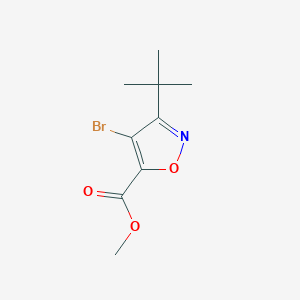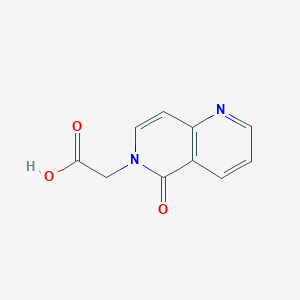
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid
Overview
Description
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid is a heterocyclic compound that features a naphthyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a ketone and a carboxylic acid functional group in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the naphthyridine core, followed by functional group transformations to introduce the ketone and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(5-Oxo-1,6-naphthyridin-6(5H)-YL)methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(5-Oxo-1,6-naphthyridin-6(5H)-YL)ethylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows for a wide range of chemical reactivity and potential biological activity. This dual functionality distinguishes it from similar compounds and makes it a versatile molecule for various applications.
Properties
IUPAC Name |
2-(5-oxo-1,6-naphthyridin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-12-5-3-8-7(10(12)15)2-1-4-11-8/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCIOSRKOLWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CC(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
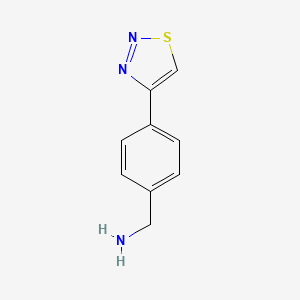

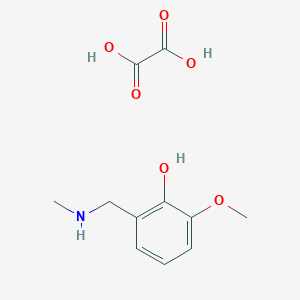
![[(1R,2R)-2-fluorocyclopentyl]azanium;chloride](/img/structure/B8059602.png)
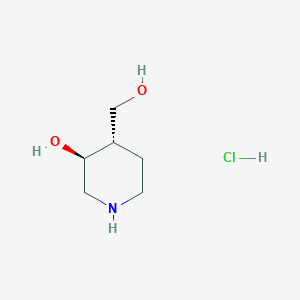
![Tert-butyl 3-(aminomethyl)spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8059613.png)
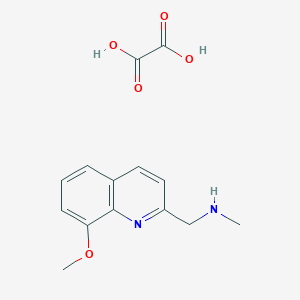
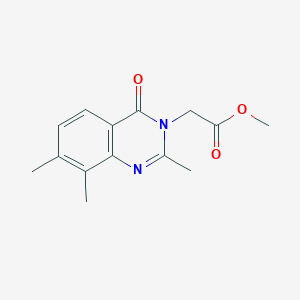
![2-[4-tert-butyl-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8059625.png)
![2-[1-acetyl-4-(3-oxo-1H-isoindol-2-yl)piperidin-4-yl]acetic acid](/img/structure/B8059633.png)
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8059642.png)
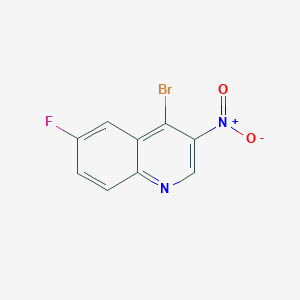
![tert-butyl N-[3-[methoxy(methyl)amino]-2,2-dimethyl-3-oxopropyl]carbamate](/img/structure/B8059660.png)
